

A Technical Guide to the Natural Sources of Barbigerone

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Compound of Interest

Compound Name: **Barbigerone**

Cat. No.: **B1667746**

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This technical guide provides an in-depth overview of the natural sources of **Barbigerone**, a pyranoisoflavone with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. This document details the known plant sources, quantitative yields, and experimental protocols for isolation and analysis. Furthermore, it elucidates the key signaling pathways through which **Barbigerone** exerts its biological effects.

Natural Sources of Barbigerone

Barbigerone has been identified and isolated from species within the Leguminosae family, primarily from the genera Millettia and Tephrosia. While flavonoids are common in the genus Erythrina, the presence of **Barbigerone** in this genus has not been definitively established in the reviewed literature.

Table 1: Quantitative Analysis of Barbigerone in Natural Sources

Plant Source	Plant Part	Extraction Solvent	Reported Yield of Barbigerone	Reference
Millettia pachycarpa Benth.	Seeds	Ethyl Acetate	From a 400 mg ethyl acetate extract, a 155.8 mg target fraction was obtained. From this fraction, 22.1 mg of Barbigerone with 87.7% purity was isolated. [1]	Ye et al., 2010 [1]
Tephrosia barbigeria	Seeds	Not specified in detail in the reviewed literature.	Quantitative data not available in the reviewed literature.	Villain, 1983; Touqeer et al., 2013 [2]

Experimental Protocols

Isolation of Barbigerone from Millettia pachycarpa Benth. Seeds[\[1\]](#)

This protocol describes a two-step high-speed counter-current chromatography (HSCCC) method followed by preparative high-performance liquid chromatography (HPLC) for the enrichment and isolation of **Barbigerone**.

1. Initial Extraction:

- The dried and powdered seeds of Millettia pachycarpa are extracted with ethyl acetate.

2. First Step HSCCC Enrichment:

- Instrument: High-Speed Counter-Current Chromatography system.

- Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v) is used.
- Elution Mode: Normal phase, head to tail elution.
- Procedure: 400 mg of the ethyl acetate extract is subjected to HSCCC. This step yields a target fraction (Fra6) of 155.8 mg, with an increased **Barbigerone** concentration from 5.1% to 13%.^[1]

3. Second Step HSCCC Isolation:

- Instrument: High-Speed Counter-Current Chromatography system.
- Solvent System: A ternary solvent system of n-hexane-methanol-water (2:2:1, v/v) is utilized.
- Elution Mode: Normal phase elution.
- Procedure: The enriched fraction (Fra6) is further purified by HSCCC. After a separation time of 65 minutes, 22.1 mg of **Barbigerone** with a purity of 87.7% is obtained.^[1]

4. Final Purification by Preparative HPLC:

- Instrument: Preparative High-Performance Liquid Chromatography system.
- Purpose: To achieve final purification of **Barbigerone** and a co-isolated rotenoid derivative.

5. Structure Confirmation:

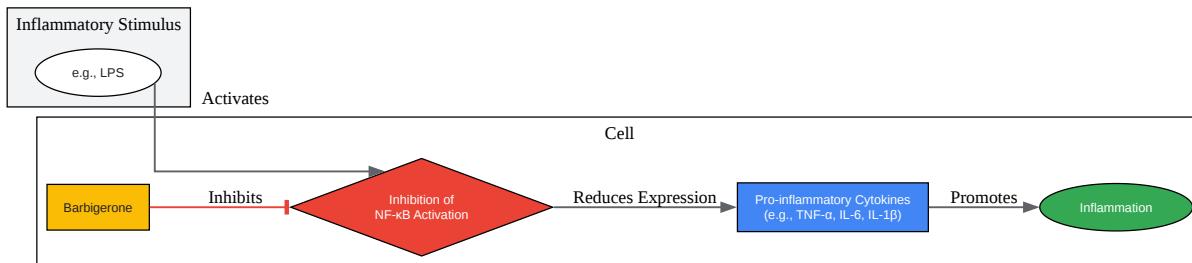
- The structure of the isolated **Barbigerone** is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Signaling Pathways of Barbigerone

Barbigerone's pharmacological effects are attributed to its modulation of key cellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Barbigerone has been shown to exert anti-inflammatory effects by modulating the NF- κ B signaling pathway. In response to inflammatory stimuli, **Barbigerone** can inhibit the activation of NF- κ B, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

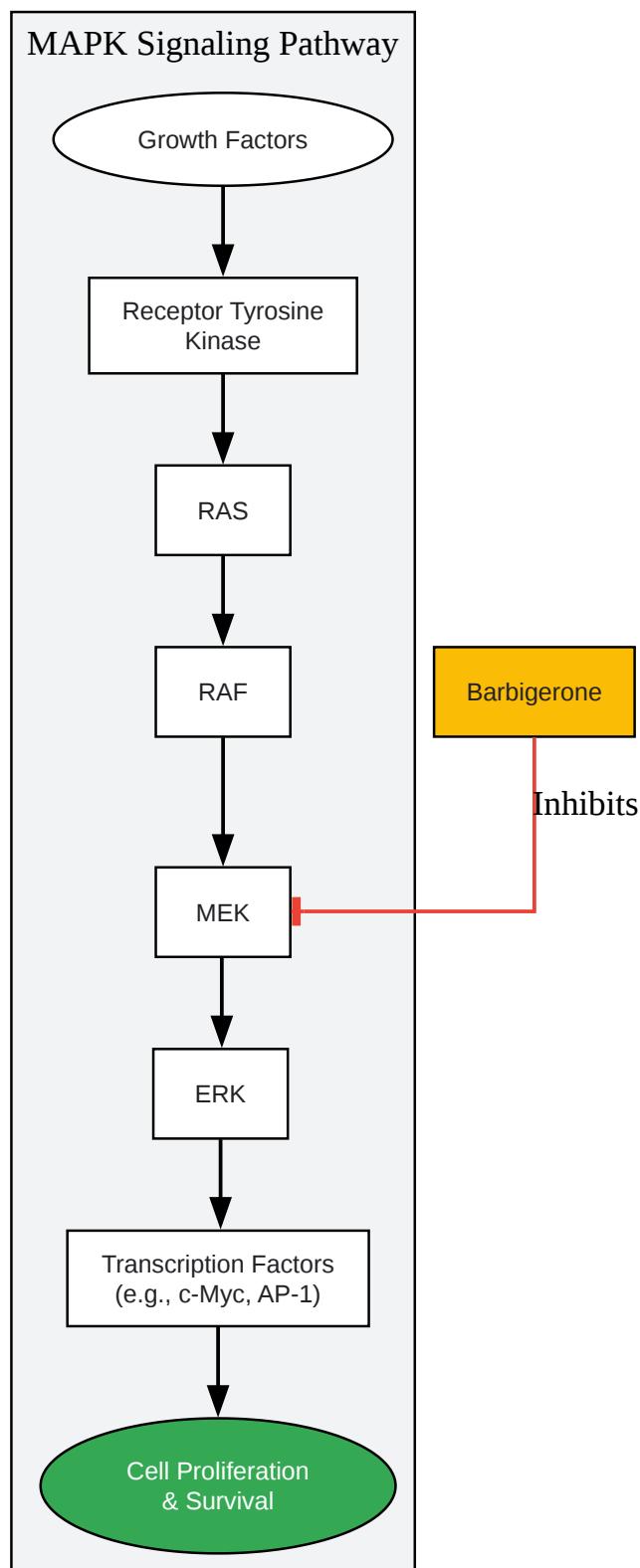


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Caption: **Barbigerone**'s anti-inflammatory action via NF- κ B inhibition.

Anti-cancer Signaling Pathway

Recent studies have highlighted **Barbigerone**'s potential as an anti-cancer agent through its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^[3] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.



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